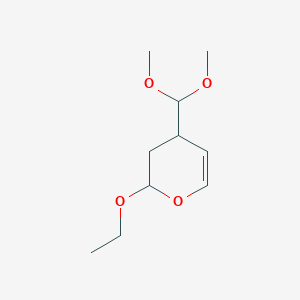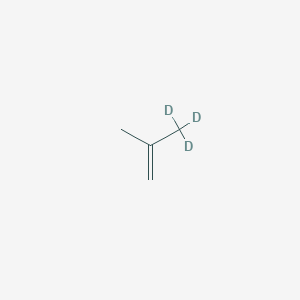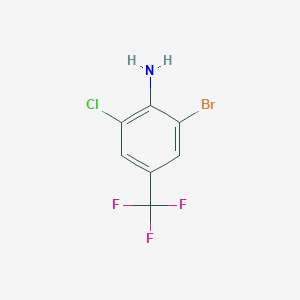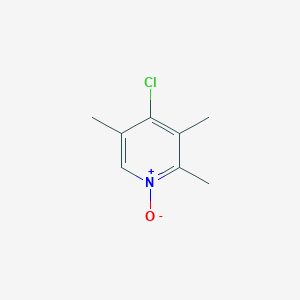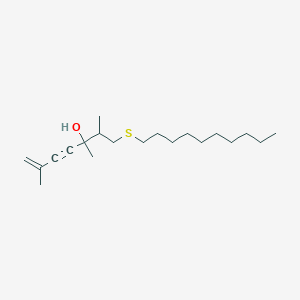
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol, commonly known as S-farnesylthiosalicylic acid (FTS), is a synthetic compound that has gained attention for its potential use in cancer treatment. FTS belongs to the family of salicylic acid derivatives and is a potent inhibitor of the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. FTS has been shown to exhibit anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for further research.
Mécanisme D'action
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol exerts its anti-tumor activity by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. Farnesyltransferase adds a farnesyl group to proteins, which is necessary for their proper localization and function. Inhibition of farnesyltransferase prevents the proper localization and function of certain proteins, leading to cell death in cancer cells.
Effets Biochimiques Et Physiologiques
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been shown to have several biochemical and physiological effects. It has been found to inhibit the activation of the oncogene Ras, which is commonly mutated in cancer. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of cell survival and inflammation. In addition, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been found to inhibit the expression of various genes involved in cancer progression, such as matrix metalloproteinases and vascular endothelial growth factor.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has several advantages for lab experiments. It exhibits potent anti-tumor activity, making it a useful tool for studying cancer biology. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been found to be well-tolerated in animal models, with no significant toxicity observed. However, the synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol is a complex process that requires specialized equipment and skilled personnel. In addition, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol. Further research is needed to elucidate the exact mechanism of action of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol and its effects on various signaling pathways involved in cancer progression. In addition, the development of more efficient synthesis methods and formulations of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol could improve its use in lab experiments and potential clinical applications. Finally, the combination of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol with other anti-cancer agents could enhance its anti-tumor activity and provide new avenues for cancer treatment.
Méthodes De Synthèse
The synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol involves the reaction of salicylic acid with decyl mercaptan and 3-methyl-2-buten-1-ol, followed by the addition of trimethylsilyl acetylene and the removal of the protecting groups. The final product is obtained by purification using column chromatography. The synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol is a complex process that requires skilled personnel and specialized equipment.
Applications De Recherche Scientifique
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. In animal models, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been shown to inhibit tumor growth and metastasis, making it a promising candidate for further research.
Propriétés
Numéro CAS |
102244-23-5 |
|---|---|
Nom du produit |
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol |
Formule moléculaire |
C20H36OS |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
1-decylsulfanyl-2,3,6-trimethylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C20H36OS/c1-6-7-8-9-10-11-12-13-16-22-17-19(4)20(5,21)15-14-18(2)3/h19,21H,2,6-13,16-17H2,1,3-5H3 |
Clé InChI |
HBTWZHREWLKKRH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
SMILES canonique |
CCCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
Synonymes |
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



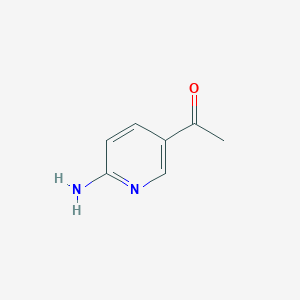
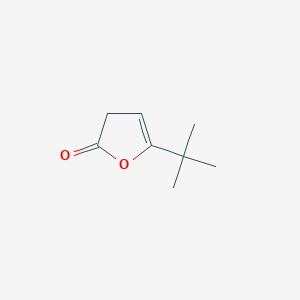
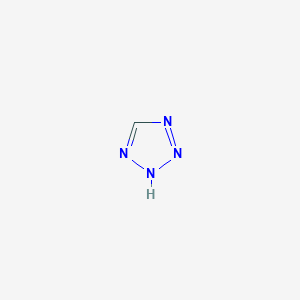
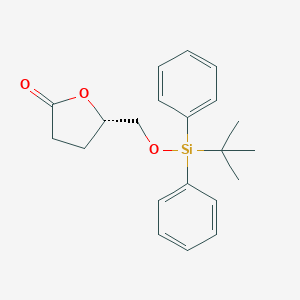
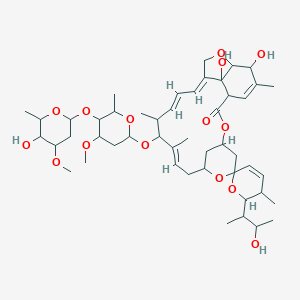
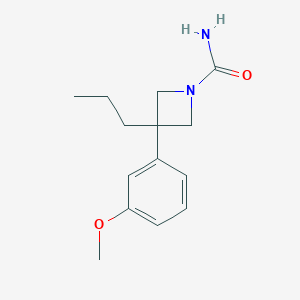
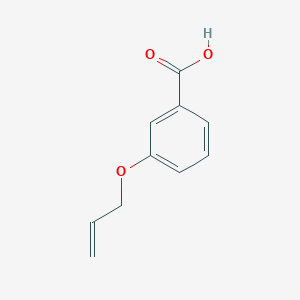

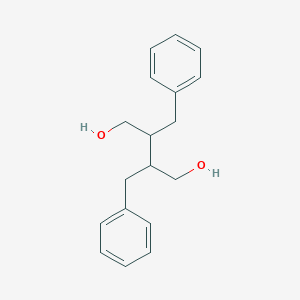
![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
